molecular formula C15H17FN4OS B6039979 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

Cat. No. B6039979
M. Wt: 320.4 g/mol
InChI Key: WWTVPCDHAIKMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as FPTA and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FPTA involves its inhibition of the serotonin transporter. This inhibition leads to an increase in the extracellular concentration of serotonin, which can have a variety of effects on the brain and body. In addition to its effects on serotonin, FPTA has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPTA are diverse and depend on the specific application of the compound. In the context of neuroscience, FPTA has been shown to increase extracellular serotonin levels and alter the firing of neurons in the brain. These effects can lead to changes in mood and anxiety levels.
In the context of cancer research, FPTA has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. These effects may be due to FPTA's inhibition of certain enzymes involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPTA in lab experiments is its selectivity for the serotonin transporter. This allows researchers to study the specific effects of serotonin on the brain and body without interference from other neurotransmitters.
However, there are also limitations to the use of FPTA in lab experiments. One limitation is that FPTA is not very soluble in water, which can make it difficult to administer to test subjects. Additionally, FPTA has a relatively short half-life in the body, which can make it challenging to study its long-term effects.

Future Directions

There are several potential future directions for the use of FPTA in scientific research. One direction is the continued study of FPTA's effects on the serotonin transporter and its potential use in the treatment of mood and anxiety disorders.
Another direction is the exploration of FPTA's anti-cancer effects and its potential use as an anti-cancer agent. Further research is needed to determine the optimal dosing and administration of FPTA for this application.
Finally, FPTA may also have potential uses in other areas of research, such as the study of other neurotransmitters or the development of new drugs for various diseases. As research on FPTA continues, it is likely that new applications and uses for this compound will be discovered.

Synthesis Methods

The synthesis method for FPTA involves the reaction of 2-chloro-N-(1,3-thiazol-2-yl)acetamide with 2-fluorophenylpiperazine in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

FPTA has been found to have a variety of scientific research applications. One of the most significant applications of FPTA is in the field of neuroscience. FPTA has been shown to be a potent and selective inhibitor of the serotonin transporter, which plays a critical role in the regulation of mood and anxiety. This makes FPTA a valuable tool for studying the role of the serotonin transporter in these processes.
In addition to its use in neuroscience, FPTA has also been studied for its potential use in cancer research. FPTA has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4OS/c16-12-3-1-2-4-13(12)20-8-6-19(7-9-20)11-14(21)18-15-17-5-10-22-15/h1-5,10H,6-9,11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTVPCDHAIKMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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